molecular formula C12H9BrO2 B12109313 7-broMo-2-naphthylacetic acid

7-broMo-2-naphthylacetic acid

Cat. No.: B12109313
M. Wt: 265.10 g/mol
InChI Key: XCQHMTCCNRBFKE-UHFFFAOYSA-N
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Description

7-Bromo-2-naphthylacetic acid is a brominated derivative of 2-naphthylacetic acid (NAA), a compound widely studied for its role as a synthetic auxin in plant growth regulation.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

2-(7-bromonaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H9BrO2/c13-11-4-3-9-2-1-8(6-12(14)15)5-10(9)7-11/h1-5,7H,6H2,(H,14,15)

InChI Key

XCQHMTCCNRBFKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-naphthylacetic acid typically involves the bromination of 2-naphthylacetic acid. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: On an industrial scale, the production of 7-bromo-2-naphthylacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: 7-Bromo-2-naphthylacetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of 2-naphthylacetic acid.

    Substitution: The bromine atom in 7-bromo-2-naphthylacetic acid can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 2-naphthylacetic acid derivatives.

    Reduction: 2-naphthylacetic acid.

    Substitution: Various substituted naphthylacetic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

7-Bromo-2-naphthylacetic acid serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis .

Research indicates that 7-bromo-2-naphthylacetic acid exhibits notable biological activities:

  • Plant Growth Regulation : It has been shown to influence cell elongation and division in various plant species, acting as a plant growth regulator .
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory and analgesic effects, although further research is needed to elucidate its mechanisms of action .

Pharmaceutical Development

The compound is being investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets. For instance, studies have explored its interactions with enzymes involved in plant growth regulation and receptors related to inflammation pathways .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of 7-bromo-2-naphthylacetic acid revealed that using specific catalysts can enhance yield and purity. The researchers demonstrated that adjusting reaction conditions led to improved efficiency in producing high-purity compounds suitable for further applications .

In another investigation, researchers assessed the anti-inflammatory properties of 7-bromo-2-naphthylacetic acid using various in vitro assays. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsVersatile building block for complex molecules
Plant Growth RegulationInfluences cell elongation and divisionActs as a plant growth regulator
Pharmaceutical DevelopmentPotential drug candidate for inflammation controlInteracts with specific biological targets

Mechanism of Action

The mechanism by which 7-bromo-2-naphthylacetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property 7-Bromo-2-Naphthylacetic Acid (Inferred) 7-Bromo-3-Hydroxy-Naphthalene-2-Carboxylic Acid 2:4:6:7-Tetrabromo-l-amino-5:8-Naphthoquinone
Molecular Weight ~265 g/mol 267.08 g/mol Not reported
Functional Groups Acetic acid, bromine Carboxylic acid, hydroxyl, bromine Amino, quinone, bromine
Melting Point ~250–260°C (estimated) 262°C 255°C
Key Applications Plant growth regulation (potential) Agrochemical intermediates Pharmaceutical synthesis

Biological Activity

Overview

7-Bromo-2-naphthylacetic acid (7-BNAA) is an organic compound with the molecular formula C12_{12}H9_9BrO2_2. It is a derivative of naphthalene, notable for its bromine atom at the 7th position and an acetic acid group at the 2nd position. This unique structure contributes to its diverse biological activities, particularly in plant growth regulation and potential therapeutic applications.

The synthesis of 7-BNAA typically involves the bromination of 2-naphthylacetic acid using bromine or N-bromosuccinimide (NBS) in inert solvents like carbon tetrachloride or chloroform. This controlled reaction ensures selective bromination at the desired position, resulting in a compound that exhibits distinct chemical properties compared to its non-brominated counterparts.

Plant Growth Regulation

7-BNAA has been primarily studied for its role as a plant growth regulator, particularly as an auxin analog. Auxins are essential hormones in plants that regulate various growth processes, including cell elongation, root formation, and response to gravity and light. Research indicates that 7-BNAA can mimic natural auxins, thereby influencing plant development:

  • Root Development : Studies have shown that 7-BNAA promotes root elongation and lateral root formation in various plant species. It enhances the expression of genes associated with root growth, indicating its potential use in agriculture to improve crop yields .
  • Gravitropic Response : The compound has been linked to enhanced gravitropic responses in plants, suggesting its role in modulating auxin transport and distribution within plant tissues .

Anticancer Properties

Recent investigations have explored the anticancer potential of 7-BNAA. Its mechanism of action appears to involve:

  • Cell Cycle Arrest : In vitro studies demonstrate that 7-BNAA can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates. This is attributed to its ability to modulate signaling pathways related to cell division .
  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic factors. This makes it a candidate for further research in cancer therapeutics .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 7-BNAA, it is beneficial to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
2-Naphthylacetic Acid Lacks bromine atomModerate auxin activity
7-Chloro-2-naphthylacetic Acid Contains chlorine instead of bromineSimilar auxin-like effects, less potent
7-Iodo-2-naphthylacetic Acid Contains iodineIncreased biological activity compared to non-halogenated variants

This table illustrates how halogen substitutions impact the biological activity of naphthylacetic acid derivatives.

Case Studies

  • Agricultural Application : A field study demonstrated that applying 7-BNAA significantly increased tomato plant yield by enhancing root biomass and fruit size compared to untreated controls. The treatment resulted in a 30% increase in yield over the growing season .
  • Cancer Research : In a laboratory setting, treatment of breast cancer cell lines with varying concentrations of 7-BNAA revealed a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at nanomolar concentrations. Further analysis showed that the compound induced apoptosis through mitochondrial pathways .

Q & A

What frameworks are recommended for formulating hypothesis-driven research questions about 7-bromo-2-naphthylacetic acid?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:
  • Population : Target enzymes/receptors.
  • Intervention : Structural modifications of the compound.
  • Comparison : Existing inhibitors or agonists.
  • Outcome : Binding affinity or catalytic inhibition.
    Avoid overly broad questions (e.g., "Is this compound useful?") in favor of mechanistic hypotheses .

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